2-({[4-phenyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-1,3-benzothiazole
Description
The compound 2-({[4-phenyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-1,3-benzothiazole features a 1,3-benzothiazole moiety linked via a sulfanylmethyl bridge to a 1,2,4-triazole core substituted at positions 4 and 5 with phenyl and thiophen-2-yl groups, respectively. This architecture combines sulfur-containing heterocycles (benzothiazole, thiophene) with a triazole scaffold, a design strategy commonly employed to enhance bioactivity, thermal stability, and molecular recognition .
Properties
IUPAC Name |
2-[(4-phenyl-5-thiophen-2-yl-1,2,4-triazol-3-yl)sulfanylmethyl]-1,3-benzothiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14N4S3/c1-2-7-14(8-3-1)24-19(17-11-6-12-25-17)22-23-20(24)26-13-18-21-15-9-4-5-10-16(15)27-18/h1-12H,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STXOKZLTLMFKNO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NN=C2SCC3=NC4=CC=CC=C4S3)C5=CC=CS5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14N4S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({[4-phenyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-1,3-benzothiazole typically involves multi-step reactions starting from readily available precursors. One common method includes the condensation of 4-phenyl-5-(thiophen-2-yl)-4H-1,2,4-triazole-3-thiol with 2-chloromethyl-1,3-benzothiazole in the presence of a base such as potassium carbonate and a solvent like acetone . The reaction conditions often require controlled temperatures and inert atmospheres to prevent side reactions and ensure high yields.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to enhance efficiency and scalability. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and minimize waste .
Chemical Reactions Analysis
Types of Reactions
2-({[4-phenyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-1,3-benzothiazole undergoes various chemical reactions, including:
Oxidation: The thiophene and triazole rings can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the compound can be achieved using agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and appropriate solvents to facilitate the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring may yield sulfoxides or sulfones, while reduction of the triazole ring can produce corresponding amines .
Scientific Research Applications
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of benzothiazole derivatives, including the target compound. For instance, compounds derived from benzothiazole have shown significant activity against various bacterial strains such as Klebsiella pneumoniae and Staphylococcus aureus . The incorporation of triazole rings has been linked to enhanced antibacterial efficacy.
Anticancer Properties
Numerous benzothiazole derivatives exhibit anticancer activities. Research indicates that compounds similar to 2-({[4-phenyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-1,3-benzothiazole demonstrate promising results in inhibiting cancer cell proliferation in vitro. For example, studies involving related compounds have reported their effectiveness against pancreatic cancer cells and other malignancies .
Anti-inflammatory Effects
Benzothiazole derivatives are also being investigated for their anti-inflammatory properties. The presence of the triazole moiety enhances the potential for these compounds to modulate inflammatory pathways, making them candidates for treating inflammatory diseases .
Study 1: Synthesis and Biological Evaluation
A study synthesized various benzothiazole derivatives and evaluated their biological activities. Among these, the compound 2-({[4-phenyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-1,3-benzothiazole was noted for its significant antibacterial activity and potential as an anticancer agent .
Study 2: Structure–Activity Relationship (SAR)
In a structure–activity relationship study, modifications to the benzothiazole and triazole components were explored to enhance biological activity. The findings suggested that specific substitutions could lead to improved potency against targeted diseases .
Mechanism of Action
The mechanism of action of 2-({[4-phenyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-1,3-benzothiazole involves its interaction with specific molecular targets and pathways. The triazole and benzothiazole rings can interact with enzymes and receptors through hydrogen bonding, π-π stacking, and hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects .
Comparison with Similar Compounds
Substituent Variations on the Triazole Core
The triazole ring’s substitution pattern significantly impacts physicochemical and biological properties. Key analogs from the literature include:
Key Observations :
- Electron-Donating/Accepting Groups : The 4-methoxyphenyl group in 6m and 6n () enhances solubility and may modulate electronic interactions compared to the target compound’s unsubstituted phenyl group .
- Halogen Effects : The 4-chlorophenyl substituent in 6r increases molecular polarity, reflected in its higher melting point (176–177°C) versus the target compound’s phenyl group .
Attached Heterocyclic Moieties
The nature of the heterocycle attached to the triazole core influences molecular interactions:
Key Observations :
- Electronic Effects : Fluorinated derivatives (e.g., 5q in ) demonstrate enhanced reactivity due to the electron-withdrawing fluorine, a feature absent in the target compound .
Biological Activity
The compound 2-({[4-phenyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-1,3-benzothiazole is a novel heterocyclic compound that has garnered attention due to its potential biological activities. This article will explore its biological activity, focusing on antibacterial, antifungal, and anticancer properties, supported by relevant case studies and research findings.
Chemical Structure and Properties
The chemical structure of the compound can be broken down as follows:
- Molecular Formula : C₁₈H₁₅N₃S₂
- Molecular Weight : 345.46 g/mol
The presence of the triazole and benzothiazole moieties contributes to its biological activity, as these structures are known for their diverse pharmacological properties.
Antibacterial Activity
Recent studies have highlighted the antibacterial properties of triazole derivatives. Research indicates that compounds containing the 1,2,4-triazole ring exhibit significant antibacterial activity against various Gram-positive and Gram-negative bacteria. For instance:
- Case Study : A study conducted by Plech et al. (2015) synthesized several 1,2,4-triazole derivatives and tested them against strains such as Staphylococcus aureus and Escherichia coli. The results showed that many of these compounds had minimum inhibitory concentration (MIC) values lower than those of standard antibiotics like ciprofloxacin and vancomycin .
| Compound | Target Bacteria | MIC (µg/mL) |
|---|---|---|
| Triazole Derivative A | MRSA | 0.25 |
| Triazole Derivative B | E. coli | 0.5 |
| Standard Ciprofloxacin | MRSA | 1.0 |
Antifungal Activity
Triazoles are also recognized for their antifungal properties. The compound has been noted for its effectiveness against various fungal strains:
- Research Finding : A study published in the Journal of Antimicrobial Chemotherapy demonstrated that triazole derivatives exhibited potent antifungal activity against Candida albicans and Aspergillus fumigatus, with some derivatives showing activity comparable to established antifungal agents .
Anticancer Activity
The benzothiazole moiety in the compound is associated with anticancer properties. Several studies have investigated the potential of benzothiazole derivatives in cancer therapy:
- Case Study : A review highlighted that benzothiazole derivatives possess cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation .
| Compound | Cancer Cell Line | IC₅₀ (µM) |
|---|---|---|
| Benzothiazole Derivative A | MCF-7 (Breast) | 10 |
| Benzothiazole Derivative B | A549 (Lung) | 15 |
The biological activity of this compound can be attributed to several mechanisms:
- DNA Gyrase Inhibition : Similar to other triazoles, it may inhibit DNA gyrase, an enzyme critical for bacterial DNA replication.
- Cell Membrane Disruption : Antifungal activity may arise from disrupting fungal cell membranes.
- Apoptosis Induction : In cancer cells, it may trigger apoptotic pathways leading to cell death.
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing 2-({[4-phenyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-1,3-benzothiazole, and how do solvent systems influence reaction efficiency?
- Answer : The compound can be synthesized via intramolecular cyclization of thiosemicarbazide derivatives. A typical protocol involves refluxing 2-thiophenecarboxylic acid hydrazide with phenylisothiocyanate in ethyl alcohol under controlled conditions, followed by purification via acidification . Solvent choice (e.g., ethyl alcohol vs. polar aprotic solvents) significantly impacts yield due to differences in solubility of intermediates and byproducts. For example, ethyl alcohol enhances thiosemicarbazide formation but may require post-reaction filtration to isolate the product .
Q. Which spectroscopic and chromatographic techniques are critical for confirming the structure and purity of this compound?
- Answer : Infrared (IR) spectroscopy identifies functional groups like -SH (2500–2600 cm⁻¹) and triazole rings (1500–1600 cm⁻¹). Nuclear Magnetic Resonance (¹H/¹³C NMR) resolves substituent patterns (e.g., thiophen-2-yl protons at δ 6.8–7.5 ppm). High-Performance Liquid Chromatography (HPLC) with UV detection ensures purity (>95%) by quantifying residual solvents or unreacted intermediates .
Q. How can researchers investigate thione-thiol tautomerism in this compound, and what experimental approaches are suitable?
- Answer : Tautomeric equilibria can be studied via UV-Vis spectroscopy by monitoring absorbance shifts in solvents of varying polarity (e.g., water vs. DMSO). Computational methods like Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level predict tautomer stability, with experimental validation via X-ray crystallography to confirm dominant tautomeric forms .
Advanced Research Questions
Q. How can molecular docking studies guide the design of derivatives with enhanced bioactivity?
- Answer : Docking simulations (e.g., AutoDock Vina) using protein targets (e.g., bacterial enolase or fungal CYP51) identify key binding interactions. For example, the benzothiazole moiety may form π-π stacking with aromatic residues, while the triazole-thiol group coordinates metal ions in active sites. Results from docking 2-((4-phenyl-triazole)thio)ethanoic acid derivatives revealed promising binding affinities (<8.0 kcal/mol), guiding substitutions at the thiophen-2-yl group for improved selectivity .
Q. What strategies resolve contradictions between experimental spectral data and computational predictions for this compound?
- Answer : Discrepancies in NMR chemical shifts often arise from solvent effects or conformational flexibility. Use temperature-dependent NMR to assess dynamic processes, or compare DFT-calculated shifts (GIAO method) in explicit solvent models (e.g., CPCM). For IR, experimental peaks assigned to -SH vibrations may conflict with DFT due to hydrogen bonding; isotopic substitution (e.g., deuterated -SD) clarifies assignments .
Q. How can reaction conditions be optimized to scale up synthesis while minimizing side products?
- Answer : Design of Experiments (DoE) approaches (e.g., Central Composite Design) evaluate variables like temperature, stoichiometry, and catalyst loading. For example, excess phenylisothiocyanate (>1.2 eq) improves cyclization efficiency, while lowering reflux temperature to 70°C reduces thioether byproduct formation. Post-reaction quenching with dilute HCl precipitates the product, avoiding column chromatography .
Q. What are the implications of substituent variations (e.g., phenyl vs. fluorophenyl) on the compound’s electronic properties and reactivity?
- Answer : Electron-withdrawing groups (e.g., -F) on the phenyl ring increase electrophilicity at the triazole sulfur, enhancing nucleophilic substitution reactivity. Cyclic Voltammetry (CV) reveals oxidation potentials: fluorophenyl derivatives show lower E₁/₂ values (~0.5 V vs. Ag/AgCl) due to stabilized radical intermediates. Hammett plots correlate σ values with reaction rates in SNAr reactions .
Methodological Considerations
- Spectral Data Interpretation : Always cross-validate experimental spectra with computed data (DFT) and reference compounds .
- Reaction Monitoring : Use thin-layer chromatography (TLC) with iodine staining for real-time tracking of thiosemicarbazide intermediates .
- Purification : Recrystallization from ethanol/water (7:3 v/v) yields high-purity crystals suitable for X-ray analysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
